Cabozantinib-d4

Bioanalysis LC-MS/MS Method Validation

Cabozantinib-d4 is the essential tetra-deuterated internal standard for accurate LC-MS/MS quantitation of cabozantinib. The precise +4 Da mass shift (m/z 506.3→391.2) at the fluorophenyl ring eliminates isotopic cross-talk, ensuring baseline chromatographic separation and reliable matrix-effect compensation. Non-deuterated or differently deuterated analogs will compromise assay accuracy. This is the only analytically valid IS for robust pharmacokinetic studies and QC release testing. Guaranteed ≥98% purity. Order now for your ANDA/NDA-supporting quantitation workflows.

Molecular Formula C28H24FN3O5
Molecular Weight 505.5 g/mol
Cat. No. B12414388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabozantinib-d4
Molecular FormulaC28H24FN3O5
Molecular Weight505.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F
InChIInChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)/i3D,4D,5D,6D
InChIKeyONIQOQHATWINJY-LNFUJOGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cabozantinib-d4: Deuterated Internal Standard for Precise Cabozantinib Quantification in Biological Matrices


Cabozantinib-d4 (CAS 1802168-53-1) is a stable isotope-labeled analog of the multi-kinase inhibitor cabozantinib, wherein four hydrogen atoms on the fluorophenyl ring are substituted with deuterium atoms . This tetra-deuterated compound serves as a mass-tagged internal standard (IS) for the quantitative analysis of cabozantinib via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. Its core pharmacological target profile—inhibition of VEGFR2, c-Met, Kit, Axl, and Flt3 with IC50 values of 0.035, 1.3, 4.6, 7, and 11.3 nM, respectively—is identical to that of the non-deuterated parent .

Why Cabozantinib-d4 Cannot Be Replaced by Non-Deuterated or Differently Labeled Analogs in Bioanalytical Workflows


Substituting cabozantinib-d4 with non-deuterated cabozantinib or even a differently deuterated analog (e.g., cabozantinib-d6) in an LC-MS/MS method is not analytically equivalent and will invalidate quantitative results. The specific mass difference (+4 Da) introduced by the tetra-deuterium labeling at the fluorophenyl ring is critical for achieving baseline chromatographic separation and distinct multiple reaction monitoring (MRM) transitions (m/z 502.2→391.1 for cabozantinib vs. m/z 506.3→391.2 for cabozantinib-d4) without isotopic cross-talk [1]. This precise mass shift allows for co-elution with the analyte, thereby compensating for matrix effects and ionization variability that a non-isotopic or mass-mismatched internal standard cannot correct [2]. Generic substitution compromises the fundamental principle of stable isotope dilution mass spectrometry, directly impacting assay accuracy, precision, and regulatory acceptance.

Cabozantinib-d4: Quantitative Differentiation in Bioanalytical Performance and Specifications


Distinct MRM Transition and Baseline Resolution in LC-MS/MS Analysis

Cabozantinib-d4 provides a unique mass tag that enables distinct multiple reaction monitoring (MRM) detection separate from the parent drug. This is the foundational requirement for its use as an internal standard. In a validated LC-MS/MS method, cabozantinib and its -d4 internal standard were detected with proton adducts at m/z 502.2 → 391.1 and m/z 506.3 → 391.2, respectively [1]. This +4.1 Da mass shift in the precursor ion ensures no interference or cross-talk between the analyte and internal standard channels, a critical advantage over non-deuterated structural analogs which often exhibit different chromatographic behavior or ionization efficiency.

Bioanalysis LC-MS/MS Method Validation

Validated Assay Performance: Linearity, Precision, and Accuracy Using Cabozantinib-d4 as Internal Standard

The incorporation of cabozantinib-d4 as an internal standard is directly linked to the high quantitative performance of a validated bioanalytical method. The method achieved a linear calibration range of 5.0-5000.0 pg/mL with a correlation coefficient (r²) ≥ 0.9994 [1]. Intra-day precision (%CV) ranged from 1.95% to 2.37%, and inter-day precision from 2.93% to 9.3% [1]. Corresponding accuracy was 101.4% to 102.4% for intra-day and 99.5% to 104.8% for inter-day measurements [1].

Pharmacokinetics Method Validation Human Plasma

Isotopic Purity and Deuterium Incorporation: Defining the Product Specification

The utility of cabozantinib-d4 as a reliable internal standard is contingent on its high isotopic purity. Suppliers report typical chemical purity of ≥98% (HPLC) for this specific tetra-deuterated analog [1]. This is a critical procurement specification, as the presence of unlabeled cabozantinib (the d0 species) would contribute to the analyte signal, causing assay bias and compromising the lower limit of quantification (LLOQ).

Quality Control Reference Standards Product Specification

Compensation for Matrix Effects and Extraction Variability in Human Plasma

A key differentiator for cabozantinib-d4 is its ability to track the analyte through sample preparation and compensate for matrix effects. In a validated method, the extraction recovery for cabozantinib ranged from 103.0% to 107.7%, while the internal standard-normalized matrix factor showed a CV of only 1.96% at the medium quality control (MQC) level [1]. This low CV indicates that the deuterated internal standard effectively corrects for both variable recovery and ion suppression/enhancement from the biological matrix, a performance characteristic not achievable with non-isotopic internal standards.

Bioanalysis Matrix Effect Sample Preparation

Procurement-Driven Application Scenarios for Cabozantinib-d4 in Bioanalysis and Drug Development


Development and Validation of LC-MS/MS Methods for Cabozantinib Pharmacokinetic Studies

This is the primary application for cabozantinib-d4. Its use as an internal standard enables the development of robust, sensitive, and accurate LC-MS/MS methods for quantifying cabozantinib in complex biological matrices like human plasma [1]. The distinct MRM transition and effective matrix effect compensation are critical for generating reliable pharmacokinetic data required for regulatory submissions (e.g., ANDA, NDA).

Therapeutic Drug Monitoring (TDM) of Cabozantinib in Clinical Settings

For clinical laboratories performing TDM of cabozantinib to guide dosing in cancer patients, cabozantinib-d4 is the indispensable internal standard. The high precision (intra-day CV 1.95-2.37%) and accuracy (99.5-104.8%) achieved with its use ensure that patient plasma concentration measurements are reliable, directly supporting clinical decision-making and minimizing the risk of erroneous dose adjustments [1].

Quality Control and Release Testing of Cabozantinib Drug Products

In pharmaceutical manufacturing, cabozantinib-d4 serves as a high-purity reference standard for quantitative assays used in quality control (QC) and lot release testing. Its well-characterized identity and ≥98% purity [1] make it suitable for method validation and as a comparator in stability-indicating assays, ensuring the manufactured drug product meets regulatory specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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